2,3-dihydro-1H-indene-1-carbaldehyde
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Overview
Description
2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of indene, featuring a fused bicyclic structure with an aldehyde functional group at the 1-position
Mechanism of Action
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as decarbonylative cycloaddition .
Biochemical Pathways
The biochemical pathways affected by 2,3-dihydro-1H-indene-1-carbaldehyde are currently unknown . More research is needed to elucidate the biochemical pathways and their downstream effects influenced by this compound.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are structurally similar to 2,3-dihydro-1H-indene-1-carbaldehyde, have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-dihydro-1H-indene-1-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-indanone using sodium borohydride, followed by oxidation with pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method includes the use of Grignard reagents, where 1-indanone is reacted with a Grignard reagent to form an alcohol intermediate, which is then oxidized to the aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and oxidation reactions under controlled conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1-indanone: A ketone derivative of indene, used as a precursor in the synthesis of 2,3-dihydro-1H-indene-1-carbaldehyde.
2,3-dihydro-1H-indene-2-carbaldehyde: A structural isomer with the aldehyde group at the 2-position.
Indene: The parent hydrocarbon, used as a starting material in the synthesis of various indene derivatives.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic organic chemistry.
Biological Activity
2,3-Dihydro-1H-indene-1-carbaldehyde is an organic compound with the molecular formula C10H10O. It features a bicyclic structure with an aldehyde functional group, making it significant in various chemical and biological applications. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . One study demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. This mechanism was observed in various cancer cell lines, including prostate and ovarian cancer cells, where the compound was shown to inhibit cell proliferation and induce DNA fragmentation .
Table 1: Summary of Anticancer Effects
Cell Line | Mechanism of Action | Concentration Used | Observed Effect |
---|---|---|---|
LNCaP (Prostate) | Apoptosis via mitochondrial disruption | 95 μM | Induction of apoptosis |
PA-1 (Ovarian) | Caspase activation | 60 μM | Apoptosis induction |
HeLa (Cervical) | Cytochrome c release | Varies | Apoptosis and G1 arrest |
Antioxidant Activity
The antioxidant capabilities of compounds related to this compound have been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage associated with various diseases, including cancer .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that similar compounds may interact with multiple molecular targets, including:
- Enzyme inhibition : Compounds can inhibit specific enzymes involved in cancer progression or inflammation.
- Gene expression modulation : Changes in gene expression patterns can lead to altered cellular responses.
- Binding interactions with biomolecules : These interactions may disrupt normal cellular functions.
Study on Indole Derivatives
A comprehensive review highlighted the biological activities of indole derivatives, which are structurally similar to this compound. The review emphasized their roles as antioxidants, anti-inflammatory agents, and anticancer drugs. The findings support further exploration into the biological efficacy of this compound as a potential therapeutic agent .
In Silico Studies
Recent in silico studies have modeled the interaction of this compound with various biological targets. These studies suggest that the compound could serve as a lead for developing more potent anticancer agents through rational drug design approaches .
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDJMDGRSJZIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37414-43-0 |
Source
|
Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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